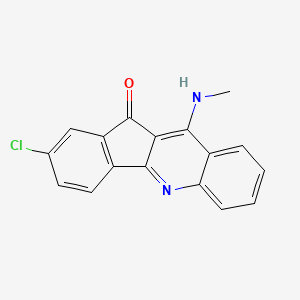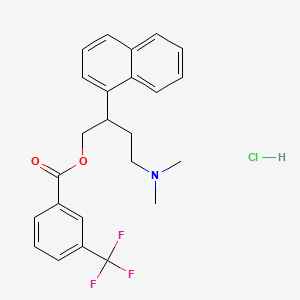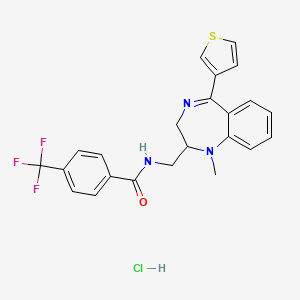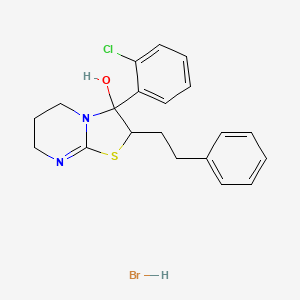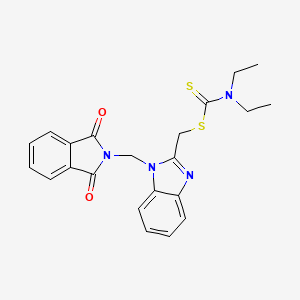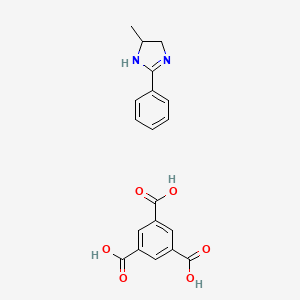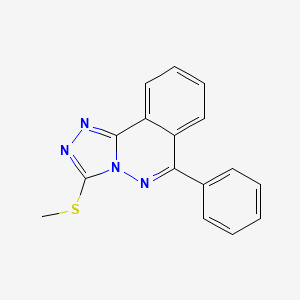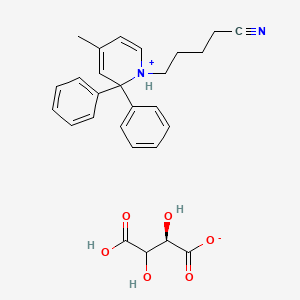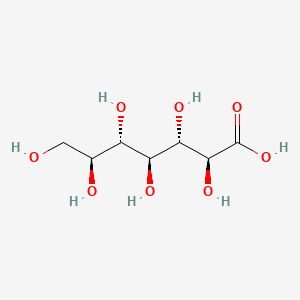
Manganese, bis((2xi)-D-gluco-heptonato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) is a coordination compound where manganese is complexed with a hexahydroxyheptanoate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) typically involves the reaction of manganese salts with hexahydroxyheptanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to crystallization to isolate the compound in pure form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of manganese oxide or manganese carbonate as starting materials. These are reacted with hexahydroxyheptanoic acid in large reactors, followed by purification steps such as filtration, crystallization, and drying to obtain the final product.
化学反応の分析
Types of Reactions
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state manganese complexes.
Substitution: Ligand exchange reactions can occur, where the hexahydroxyheptanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or manganese(0) species.
科学的研究の応用
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for manganese-containing enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of advanced materials, such as manganese-based catalysts and electronic materials.
作用機序
The mechanism by which 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) exerts its effects involves the interaction of the manganese center with various substrates. The hexahydroxyheptanoate ligand stabilizes the manganese ion, allowing it to participate in redox reactions. The molecular targets and pathways involved depend on the specific application, but generally include electron transfer processes and coordination with other molecules.
類似化合物との比較
Similar Compounds
- Manganese(III) acetylacetonate
- Manganese(II) chloride
- Manganese(IV) oxide
Comparison
Compared to these similar compounds, 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) is unique due to its specific ligand environment, which provides distinct chemical properties and reactivity. For example, the hexahydroxyheptanoate ligand offers multiple coordination sites, enhancing the stability and versatility of the manganese complex in various applications.
特性
CAS番号 |
12565-60-5 |
|---|---|
分子式 |
C7H14O8 |
分子量 |
226.18 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4-,5-,6-/m0/s1 |
InChIキー |
KWMLJOLKUYYJFJ-RUTHBDMASA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


